4-Pentynoic Acid-13C2
Description
BenchChem offers high-quality 4-Pentynoic Acid-13C2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Pentynoic Acid-13C2 including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₃¹³C₂H₆O₂ |
|---|---|
Molecular Weight |
100.09 |
Synonyms |
Propargylacetic Acid-13C2 |
Origin of Product |
United States |
Foundational & Exploratory
4-Pentynoic Acid-13C2 chemical structure and properties
A Dual-Modal Probe for Quantitative Metabolic Profiling and Bioorthogonal Chemistry [1]
Chemical Identity & Structural Logic
4-Pentynoic Acid-13C2 is a specialized stable-isotope labeled derivative of 4-pentynoic acid.[1] It serves as a high-precision tool in chemical biology, merging the bioorthogonal reactivity of terminal alkynes with the quantitative power of heavy-isotope mass spectrometry.[1]
Structural Composition
The molecule consists of a five-carbon chain terminating in a carboxyl group at one end (C1) and a terminal alkyne at the other (C5).[1] The "13C2" designation indicates the substitution of two carbon atoms with the stable isotope Carbon-13 (
| Property | Specification |
| Chemical Formula | |
| Molecular Weight | ~100.11 g/mol (approx. +2 Da shift from naturally abundant form) |
| Physical State | White to off-white crystalline solid or colorless oil (temperature dependent) |
| Solubility | Soluble in DMSO, Methanol, Chloroform, Ethyl Acetate |
| pKa | ~4.7 (Carboxylic acid moiety) |
| Key Functional Group | Terminal Alkyne ( |
The Isotope Effect
The incorporation of two
-
Mass Spectrometry (MS): The +2.007 Da mass shift allows the molecule to function as an internal standard for absolute quantification of metabolic flux or reaction efficiency.
-
NMR Spectroscopy: The
nuclei provide enhanced signal intensity and specific spin-spin coupling patterns, enabling the tracking of specific carbon positions during metabolic breakdown (e.g., -oxidation).[1]
Mechanistic Principles: The "Click" & "Track" Synergy
This probe operates on two simultaneous mechanistic axes, making it invaluable for drug discovery workflows that require both identification and quantification.
Axis 1: Bioorthogonal Ligation (CuAAC)
The terminal alkyne group functions as a "chemical handle." It is inert under physiological conditions but reacts rapidly with azide-functionalized reporters (fluorophores or biotin) in the presence of a Copper(I) catalyst.[1] This is the Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) .
-
Reaction:
-
Utility: Allows for the enrichment of metabolites or proteins that have incorporated the 4-pentynoic acid moiety.[1]
Axis 2: Isotopic Quantification (SILAC-like Logic)
In complex biological matrices, quantifying the uptake of a probe is difficult due to ionization suppression. 4-Pentynoic Acid-13C2 resolves this by acting as a "Heavy" Internal Standard .[1]
-
Workflow: A known concentration of the
probe is spiked into a sample containing the non-labeled analyte. -
Result: The Mass Spectrometer detects two peaks separated by exactly 2 Da. The ratio of peak areas provides the absolute concentration of the analyte, independent of extraction losses or instrument drift.
Experimental Protocol: Quantitative Metabolic Labeling
Objective: To quantify the incorporation of alkyne-tagged fatty acids into cellular lipids using 4-Pentynoic Acid-13C2 as an internal standard.
Reagents & Preparation
-
Stock Solution: Dissolve 4-Pentynoic Acid-13C2 in DMSO to 100 mM. Store at -20°C.
-
Click Cocktail:
(1 mM), THPTA Ligand (2 mM), Sodium Ascorbate (4 mM), Azide-Biotin (100 M).[1]
Step-by-Step Methodology
-
Metabolic Pulse: Incubate cell culture (e.g., HeLa or Hepatocytes) with non-labeled 4-Pentynoic Acid (50-100
M) for 4–12 hours.[1]-
Note: This mimics short-chain fatty acid uptake.[1]
-
-
Harvest & Spike: Wash cells with PBS. Lyse cells in Methanol/Chloroform.
-
CRITICAL STEP: Add a precise amount (e.g., 10 pmol) of 4-Pentynoic Acid-13C2 to the lysis buffer before extraction.[1] This standardizes all subsequent loss.
-
-
Lipid Extraction: Perform a Folch extraction (Chloroform:Methanol:Water). The 13C2-standard partitions exactly like the analyte.[1]
-
Click Reaction: Dry the organic phase. Re-suspend in click buffer. Add the Click Cocktail and incubate for 1 hour at RT.
-
Analysis (LC-MS/MS): Analyze the reaction products.
-
Look for the specific triazole adduct mass (
) and the heavy adduct mass ( ). -
Calculate Ratio:
.
-
Visualization of Workflows
Chemical Structure & Labeling Logic
The following diagram illustrates the chemical structure of the probe and its dual-functional sites.
Quantitative MS Workflow
This flow demonstrates how the 13C2 variant corrects for experimental error.
Analytical Characterization
Researchers must validate the integrity of the probe before use.
Mass Spectrometry (ESI-MS)[1]
-
Mode: Negative Ion Mode (
) is standard for free fatty acids.[1] -
Expected m/z:
-
Fragmentation: Under MS/MS, the loss of
(44 Da) is common. If the label is on C1 (carboxyl), the fragment will lose the heavy isotope, reverting the mass shift.[1] This is useful for structural confirmation.
NMR Spectroscopy
-
-NMR: The labeled carbons will appear as massive, split peaks due to
- coupling (if adjacent) or simply enhanced singlets (if separated).[1] -
Shift Regions:
-
Carboxyl (C1): ~178 ppm.
-
Alkyne (C4, C5): ~69 ppm and ~83 ppm.
-
Note: The specific labeling pattern of the "13C2" product determines which of these peaks are enhanced.
-
References
-
Thiele, C., et al. (2019). "Click chemistry for lipid metabolism: Multiplexing and single-cell mass spectrometry."[1] Nature Methods.[2] Available at: [Link]
-
Kuerschner, L. & Thiele, C. (2022). "Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art."[2] Frontiers in Molecular Biosciences. Available at: [Link]
-
Hannoush, R. N.[1] & Sun, J. (2010). "The chemical toolbox for monitoring protein fatty acylation and metabolic trafficking." Nature Chemical Biology. Available at: [Link][1]
-
Pharmaffiliates. "4-Pentynoic Acid-13C2 Product Entry." Available at: [Link][1]
Sources
Precision Mapping of Lipid Metabolism: A Technical Guide to Bioorthogonal Fatty Acid Probes
Introduction: Illuminating the Lipidome
Lipid metabolism and protein lipidation (e.g., palmitoylation, myristoylation) are critical regulators of signal transduction, membrane trafficking, and viral pathogenesis. However, traditional methods like ³H-palmitate radiolabeling suffer from low sensitivity, safety hazards, and long exposure times (weeks).
Bioorthogonal chemistry has revolutionized this field by replacing radioactive isotopes with "chemical reporters"—fatty acid analogs bearing a tiny, inert functional group (alkyne or azide). These probes are metabolically incorporated into the proteome by endogenous enzymes and subsequently visualized via a highly selective "click" reaction.
This guide provides a rigorous technical framework for deploying these probes to study fatty acid metabolism and protein lipidation with high spatiotemporal resolution.
Probe Design & Selection Strategy
The success of a bioorthogonal experiment hinges on the "mimicry factor"—how well the probe deceives the cellular machinery.
The Chemical Reporter: Alkyne vs. Azide
While both handles are used, terminal alkynes are generally superior for fatty acid studies.
| Feature | Alkyne-FA Probes (Recommended) | Azide-FA Probes |
| Steric Bulk | Minimal (linear, ~2 atoms). Better mimics natural FA packing in membranes. | Larger (branched resonance structures). Can perturb lipid raft association. |
| Background | Lower cellular background. | Higher background; cellular thiols can reduce azides or react nonspecifically. |
| Reactivity | Requires Cu(I) catalysis (CuAAC).[1][2][3] | Can use Cu-free (strain-promoted) or CuAAC. |
| Metabolic Efficiency | High incorporation by ACSLs and PATs. | Moderate; some acyltransferases are sensitive to the azide bulk. |
The Lipid Scaffold: Choosing the Right Chain
Select the probe based on the specific metabolic pathway or modification of interest.
-
15-HDYA (15-hexadecynoic acid): The gold standard for S-palmitoylation (C16). It mimics palmitic acid. Note that the alkyne is at the ω-position (end of tail).[4][5]
-
12-ADA (12-azidododecanoic acid) / Alk-12: Mimics lauric/myristic acid. Used for N-myristoylation (C14) studies.
-
17-ODYA (17-octadecynoic acid): Mimics stearic acid (C18).[5] Often used as a general probe for lipid uptake and bulk membrane incorporation, but less specific for palmitoylation due to chain length mismatch.
Mechanistic Pathway & Logic
To interpret results, one must understand the metabolic fate of the probe. The probe enters the cell, is activated by Acyl-CoA Synthetases (ACSLs) to form Alkynyl-Acyl-CoA , and is then transferred to protein substrates by ZDHHCs (palmitoyltransferases) or NMTs (myristoyltransferases).
Visualization: Metabolic Fate of Bioorthogonal Probes
Caption: Metabolic trajectory of alkynyl-FA probes from uptake and CoA-activation to protein incorporation or β-oxidation, culminating in chemoselective ligation.
Experimental Protocol: Metabolic Labeling & Click Chemistry
Objective: Label and visualize palmitoylated proteins in mammalian cells (e.g., HeLa or HEK293).
Phase 1: Metabolic Labeling (Pulse)
-
Rationale: We use a "pulse" to label a distinct population of newly lipidated proteins. Serum starvation enhances uptake by upregulating fatty acid transporters.
-
Preparation: Dissolve 15-HDYA in DMSO to create a 50 mM stock. Store at -80°C under argon to prevent oxidation.
-
Starvation (Optional but Recommended): Wash cells 2x with PBS. Incubate in serum-free DMEM for 1 hour to deplete endogenous lipid pools.
-
Labeling:
-
Prepare labeling medium: DMEM + 10% dialyzed FBS (removes competing lipids) + 25–50 µM 15-HDYA .
-
Control: Prepare a vehicle control (DMSO only) and a competition control (50 µM 15-HDYA + 200 µM Palmitic Acid).
-
-
Incubation: Incubate cells for 4–16 hours at 37°C.
-
Note: Shorter times (2-4h) favor rapid turnover proteins; longer times (O/N) label the steady-state proteome.
-
Phase 2: Fixation and Lysis
-
Rationale: Unreacted probe must be washed away. For imaging, fixation preserves structure. For proteomics, lysis solubilizes the proteome.
-
For Imaging:
-
Wash cells 3x with ice-cold PBS (removes surface-bound probe).
-
Fix with 4% Paraformaldehyde (PFA) for 15 min at RT.
-
Permeabilize with 0.2% Triton X-100 in PBS for 5 min.
-
-
For Proteomics (In-Gel Fluorescence/MS):
-
Wash cells 3x with PBS.[3]
-
Lyse in RIPA buffer containing protease inhibitors.
-
Precipitate proteins (Methanol/Chloroform) to remove free fatty acid probe (Critical step to lower background). Resuspend pellet in PBS/1% SDS.
-
Phase 3: The Click Reaction (CuAAC)
-
Rationale: Copper(I) catalyzes the cycloaddition between the alkyne (on protein) and the azide (tag).[1][2][3][6] We generate Cu(I) in situ using CuSO₄ and a reducing agent (Sodium Ascorbate).
Reaction Cocktail (Prepare fresh):
| Component | Final Conc. | Function |
|---|---|---|
| Azide-Tag | 10–20 µM | Reporter (Azide-Fluor 488 or Azide-Biotin). |
| CuSO₄ | 1 mM | Catalyst source. |
| THPTA | 100 µM | Ligand. Protects proteins from Cu-induced oxidation and accelerates reaction. |
| Sodium Ascorbate | 10 mM | Reducing agent (Reduces Cu(II) to Cu(I)). |
-
Add the cocktail to the fixed cells or lysate.
-
Incubate for 1 hour at Room Temperature in the dark.
-
Wash:
-
Imaging: Wash 3x with PBS containing 1% BSA (scavenges unreacted dye).
-
Proteomics: Precipitate proteins again (MeOH/CHCl₃) to remove unreacted fluorophore.
-
Validation & Troubleshooting
The Hydroxylamine Cleavage Assay
To prove the fatty acid is attached via a thioester bond (S-palmitoylation) rather than an amide bond (N-palmitoylation or non-specific), use hydroxylamine (NH₂OH).
-
Method: Treat one set of clicked lysates with 1M Neutral Hydroxylamine (pH 7.4) for 1 hour.
-
Result: Signal loss in the NH₂OH-treated sample confirms S-palmitoylation (thioesters are labile to NH₂OH; amides are stable).
Competition Assay
Co-incubate the probe (25 µM) with excess natural fatty acid (200 µM Palmitate).
-
Result: A significant reduction in signal confirms the probe is utilizing the specific fatty acid metabolic machinery and not binding non-specifically.
Background Subtraction
Always include a "Dye Only" control (Cells + DMSO, then Click Reaction). This accounts for non-specific sticking of the Azide-Fluorophore to cellular components.
Applications in Drug Development[3][7]
-
Target Engagement: Determine if a drug (e.g., NMT inhibitor) blocks the lipidation of a specific onco-protein.
-
Metabolic Flux Analysis: Use pulse-chase variants to measure the half-life of the palmitoyl modification (turnover rate), which is often faster than the protein half-life.
-
Subcellular Trafficking: Visualize the translocation of proteins to lipid rafts or the plasma membrane upon lipidation.
Workflow Visualization
Caption: Step-by-step experimental workflow for bioorthogonal labeling, separating imaging and proteomic pipelines.
References
-
Hang, H. C., et al. (2011). "Chemical probes for the study of protein palmitoylation." Nature Methods. Link
-
Martin, B. R., & Cravatt, B. F. (2009). "Large-scale profiling of protein palmitoylation in mammalian cells." Nature Methods. Link
-
Charron, G., et al. (2009). "Robust fluorescent detection of protein fatty-acylation with chemical reporters." Journal of the American Chemical Society. Link
-
Gao, X., & Hannoush, R. N. (2014). "Single-cell imaging of Wnt palmitoylation by the acyltransferase porcupine." Nature Chemical Biology. Link
-
Grammel, M., & Hang, H. C. (2013). "Chemical reporters for biological discovery." Nature Chemical Biology. Link
-
Thinon, E., et al. (2014). "Global profiling of protein lipidation using chemical proteomic technologies." Current Opinion in Chemical Biology. Link
Sources
- 1. Frontiers | Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Bioorthogonal click chemistry to assay mu-opioid receptor palmitoylation using 15-hexadecynoic acid and immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Harnessing the Power of Duality: A Technical Guide to the Applications of ¹³C-Labeled Terminal Alkynes in Biological Research
An In-Depth Technical Guide
Abstract
The convergence of stable isotope labeling and bioorthogonal chemistry has furnished a new class of molecular probes with unparalleled precision for interrogating complex biological systems. Among these, ¹³C-labeled terminal alkynes represent a uniquely powerful tool. This dual-functional motif combines the metabolic tracing capabilities of the ¹³C stable isotope with the versatile chemical handle of the terminal alkyne. The alkyne serves as both a bioorthogonal group for "click" chemistry and, critically, as a potent vibrational tag for Raman spectroscopy. The introduction of the heavier ¹³C isotope into the alkyne bond induces a predictable and distinct shift in its Raman scattering frequency. This "isotopic editing" strategy breaks the single-color barrier of traditional alkyne-based Raman imaging, enabling researchers to perform multiplexed, simultaneous visualization of different metabolic processes in living cells with minimal perturbation. This guide provides an in-depth exploration of the core principles, key applications, experimental methodologies, and future outlook for ¹³C-labeled terminal alkynes in modern biological and biomedical research.
Part 1: Foundational Principles
The Synergy of a Dual-Functional Probe
At the heart of this technology lies the elegant combination of two powerful chemical biology tools within a single, compact functional group: the stable isotope and the terminal alkyne. This pairing allows researchers to ask more complex questions, moving from observing a single process to simultaneously tracking multiple, distinct molecular pathways in real-time.
-
The ¹³C Isotope Advantage: Carbon-13 (¹³C) is a naturally occurring, non-radioactive stable isotope of carbon. Its incorporation into a biomolecule provides a mass shift that is readily detectable by mass spectrometry (MS) and a distinct signal in nuclear magnetic resonance (NMR) spectroscopy.[1][2] This makes it an invaluable tracer for metabolic flux analysis, allowing scientists to follow the journey of carbon atoms through intricate biochemical networks.[3][4][5]
-
The Versatility of the Terminal Alkyne: The terminal alkyne (a carbon-carbon triple bond at the end of a molecule) is a cornerstone of modern chemical biology for two primary reasons.[6] First, it is a key participant in bioorthogonal "click chemistry" reactions, such as the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which allows for the highly specific covalent labeling of tagged biomolecules without interfering with native biological processes.[7][8][9] Second, the alkyne bond possesses a strong and unique Raman scattering signal located between 1800-2800 cm⁻¹, a spectral window that is largely free of interference from endogenous biomolecules—often called the "cell-silent region".[10][11][12]
The Core Mechanism: Isotopic Editing for Vibrational Imaging
The true innovation of ¹³C-labeled alkynes emerges in the context of vibrational spectroscopy, particularly Stimulated Raman Scattering (SRS) microscopy. The vibrational frequency of a chemical bond is dependent on the masses of the atoms involved. By replacing one or both ¹²C atoms of an alkyne with the heavier ¹³C isotope, the frequency of the C≡C stretching vibration is lowered in a predictable manner.[13]
This creates a palette of spectrally distinct vibrational tags from the same chemical moiety:
-
Unlabeled Alkyne (¹²C≡¹²C): Vibrates at a standard frequency (~2125 cm⁻¹).
-
Mono-¹³C Alkyne (¹³C≡¹²C): Shows a red-shift to a lower frequency.
-
Bis-¹³C Alkyne (¹³C≡¹³C): Exhibits an even greater red-shift.[10][13]
This strategy enables true multicolor chemical imaging, where each "color" corresponds to a unique isotopically-edited alkyne tag attached to a different class of biomolecule, allowing for simultaneous visualization of their metabolic incorporation and spatial distribution within a single living cell.[13]
Part 2: Core Applications & Methodologies
This section details the primary applications of ¹³C-labeled terminal alkynes, providing both the theoretical basis and practical, step-by-step protocols for implementation.
Application I: Multiplexed Metabolic Imaging with SRS Microscopy
The premier application of this technology is the simultaneous tracking of multiple metabolic pathways in live cells. By using different metabolic precursors (e.g., for DNA, RNA, proteins, or lipids) each tagged with a distinct ¹³C-alkyne isotopologue, one can visualize the dynamics of macromolecule synthesis in space and time.[13]
Caption: Workflow for multiplexed SRS imaging using isotopically edited alkynes.
The spectral separation of these probes is the key to successful multiplexing.
| Alkyne Probe Example | Isotopic Label | Target Biomolecule | Typical Raman Shift (cm⁻¹) |
| 5-ethynyl-2'-deoxyuridine (EdU) | ¹²C≡¹²C | DNA Synthesis | ~2125 |
| EdU-¹³C | ¹³C≡¹²C | DNA Synthesis | ~2075 |
| 5-ethynyluridine (EU)-¹³C₂ | ¹³C≡¹³C | RNA Synthesis | ~2048 |
| 17-Octadecynoic Acid (17-ODYA) | ¹²C≡¹²C | Fatty Acid Uptake | ~2115 |
Note: Exact frequencies can vary slightly based on the molecular environment. Data adapted from literature.[13]
This protocol is a representative example for labeling and imaging nascent DNA, RNA, and lipids.
-
Cell Culture: Plate mammalian cells (e.g., HeLa) on glass-bottom dishes suitable for high-resolution microscopy. Grow to 60-70% confluency in standard culture medium.
-
Probe Preparation: Prepare a stock solution of the metabolic labeling cocktail. For example: 10 µM EdU (¹²C≡¹²C), 100 µM EU-¹³C₂ (¹³C≡¹³C), and 50 µM 17-ODYA-¹³C (¹³C≡¹²C) in fresh culture medium.
-
Causality Note: Concentrations must be optimized for each cell line to ensure sufficient signal incorporation without inducing cytotoxicity or altering normal metabolism.
-
-
Metabolic Labeling: Replace the culture medium with the probe-containing medium. Incubate the cells for a duration appropriate for the biological process of interest (e.g., 4-8 hours for active proliferation).
-
Cell Fixation (Optional but Recommended): Gently wash the cells three times with PBS. Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Wash again with PBS.
-
Self-Validation: Fixation preserves the cellular state at the end of the labeling period, preventing further metabolic activity and ensuring a stable sample for imaging. It is a critical step for reproducible quantification.
-
-
SRS Microscopy:
-
Mount the sample on the SRS microscope stage.
-
Sequentially acquire images by tuning the laser frequencies to the specific Raman shifts of each ¹³C-alkyne isotopologue (e.g., ~2125 cm⁻¹, ~2075 cm⁻¹, ~2048 cm⁻¹).
-
At each frequency, also acquire an "off-resonance" image a few wavenumbers away for background subtraction.
-
Acquire a reference image in the C-H stretching region (~2930 cm⁻¹) to visualize the total cellular biomass.
-
-
Image Analysis:
-
Perform background subtraction for each channel.
-
Assign a pseudocolor to each channel (e.g., Red for DNA, Green for RNA, Blue for Lipids).
-
Merge the channels to create a final multicolor image revealing the simultaneous metabolic activities.
-
Application II: Bioorthogonal Labeling and Mass Spectrometry
While Raman imaging provides spatial information, coupling ¹³C-alkyne labeling with mass spectrometry yields deep proteomic or metabolomic data. The ¹³C label serves as a robust quantitative marker.
A biomolecule of interest (e.g., a newly synthesized protein incorporating a ¹³C-alkyne-tagged amino acid) is first labeled in vivo. After cell lysis, this tagged molecule is covalently linked to a reporter tag (e.g., biotin-azide) via a copper-free click reaction (SPAAC).[7][14] The biotin tag allows for enrichment of the labeled proteins. During mass spectrometry analysis, the fragment ions containing the ¹³C-alkyne will have a predictable mass shift compared to their natural abundance counterparts, enabling confident identification and quantification.
Sources
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. 13C NMR spectroscopy and application of carbon isotopes - Mesbah Energy [irisotope.com]
- 3. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 6. Biosynthesis of alkyne-containing natural products - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00190B [pubs.rsc.org]
- 7. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 8. chempep.com [chempep.com]
- 9. Bioorthogonal Chemistry in Biomolecule Quantification: A Review of Reactions and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A decade of alkyne-tag Raman imaging (ATRI): applications in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Vibrational Probes in Bioimaging and Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multicolor Live-Cell Chemical Imaging by Isotopically Edited Alkyne Vibrational Palette - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Researcher's Guide to Lipid Extraction for 13C-Labeled Fatty Acid Analysis
Introduction: The Critical Role of Extraction in Isotope-Based Metabolomics
Stable isotope labeling with carbon-13 (13C) is a cornerstone technique in metabolic research, offering an unparalleled window into the dynamic journey of molecules through intricate biological pathways.[1][2] By introducing 13C-labeled fatty acids into a system, researchers can precisely trace their absorption, transport, and transformation into complex lipids, providing crucial data for understanding metabolic fluxes, discovering biomarkers, and evaluating the efficacy of therapeutic agents.[1][2][3][]
The accuracy and reproducibility of these powerful studies, however, hinge on a seemingly routine yet fundamentally critical step: the extraction of lipids from the biological matrix.[1][5] An ideal extraction method must not only deliver high, unbiased recovery across a diverse range of lipid classes but also, crucially for these studies, prevent isotopic fractionation.[1] This guide provides a detailed overview and field-proven protocols for three benchmark lipid extraction methods—Folch, Bligh & Dyer, and Methyl-tert-butyl ether (MTBE)—with specific considerations for their application to samples containing 13C-labeled fatty acids.
Guiding Principles for 13C-Lipid Extraction
Before delving into specific protocols, it is essential to understand the foundational principles that ensure data integrity in stable isotope tracing studies.
-
Extraction Efficiency & Unbiased Recovery : The chosen method should efficiently extract all relevant lipid classes, from nonpolar triglycerides to polar phospholipids, without significant bias. While 13C-labeled lipids are expected to have physicochemical properties nearly identical to their unlabeled counterparts, validation is key.[1]
-
Prevention of Isotopic Fractionation : The procedure must not inadvertently enrich or deplete the sample of labeled or unlabeled species. While significant fractionation during liquid-liquid extraction is generally not a major concern for 13C, consistency in execution is paramount to prevent subtle biases.[6]
-
Minimization of Degradation : Lipids, particularly those with unsaturated fatty acids, are susceptible to oxidation. Protocols should incorporate measures to mitigate this risk, such as the use of antioxidants, pre-chilled solvents, and minimizing exposure to air and light.[7]
-
The Gold Standard: Isotope-Labeled Internal Standards : The inclusion of a suite of 13C-labeled internal standards is non-negotiable for accurate quantification.[1][8] These standards, added at the very beginning of the extraction process, experience the same potential losses and matrix effects as the target analytes, providing the most reliable means of normalization and absolute quantification.[8][9]
Comparative Overview of Core Extraction Methods
The selection of an extraction method is a strategic decision based on the sample matrix, target lipid classes, required throughput, and safety considerations. The three methods discussed below represent the most trusted and widely implemented approaches in the field.
| Parameter | Folch Method | Bligh & Dyer Method | MTBE Method |
| Principle | Biphasic liquid-liquid extraction using a high volume of chloroform and methanol to create a single phase for extraction, followed by the addition of saline to induce phase separation.[10][11][12] | A rapid, modified biphasic extraction using a lower solvent-to-sample ratio, where extraction and phase separation occur almost simultaneously.[12][13][14][15] | Biphasic extraction using the less toxic MTBE. The lipid-containing organic phase conveniently forms the upper layer, simplifying collection.[1][16][17] |
| Solvent System | Chloroform:Methanol (2:1, v/v) | Chloroform:Methanol:Water (1:2:0.8, v/v/v initially) | Methyl-tert-butyl ether (MTBE):Methanol:Water |
| Safety Profile | High concern due to the use of chloroform, a suspected carcinogen and environmental hazard. Requires a fume hood. | High concern due to the use of chloroform. Requires a fume hood. | Significantly safer; MTBE is less toxic than chloroform.[12] |
| Throughput | Lower throughput due to larger volumes and multiple steps. | Higher throughput than Folch due to reduced volumes and faster processing.[15] | High throughput, easily adaptable for 96-well plates and automation.[16] |
| Pros | Considered a "gold standard" for exhaustive lipid extraction, especially for high-lipid content tissues.[15][18] Excellent recovery of a broad range of lipids.[19] | Rapid and efficient, requiring less solvent than the Folch method.[12] Widely used and well-validated for various sample types.[13][14][20] | Safer solvent profile.[12] Upper organic phase simplifies lipid recovery and automation.[16][17] Similar or better recovery compared to Folch for many lipid classes.[17] |
| Cons | Hazardous solvent (chloroform).[1] Labor-intensive and not easily automated. Lower phase collection can be challenging. | Hazardous solvent (chloroform).[1] May be less efficient for samples with very high lipid content (>2%).[15] | May have slightly lower extraction efficiency for very polar lipids like lysophosphatidylcholine in some matrices compared to other methods.[21] |
Detailed Protocols and Workflows
The following protocols are presented as robust starting points. Researchers should always validate and optimize the chosen method for their specific biological matrix and analytical platform.
The Folch Method: The Exhaustive Standard
This method is revered for its thoroughness and is particularly well-suited for complex tissue samples where maximizing recovery is the primary goal.[10][19]
Caption: Workflow for the Folch lipid extraction method.
-
Preparation : Weigh approximately 50-100 mg of frozen tissue and place it in a glass Potter-Elvehjem homogenizer or a suitable bead-beating tube.
-
Homogenization : Add 2 mL of ice-cold Chloroform:Methanol (C:M) (2:1, v/v).
-
Scientist's Note: This volume represents a 20-fold excess relative to the tissue weight (100 mg in 2 mL), a key parameter of the Folch method for ensuring exhaustive extraction.[10] At this stage, add your 13C-labeled internal standard mixture.
-
-
Extraction : Homogenize the tissue thoroughly on ice until no visible particles remain. Transfer the homogenate to a glass centrifuge tube with a PTFE-lined cap.
-
Incubation : Agitate the mixture on an orbital shaker for 15-20 minutes at room temperature to ensure complete lipid solubilization.[10]
-
Phase Separation : Add 0.4 mL (0.2 volumes) of 0.9% NaCl solution to the homogenate. Vortex vigorously for 30 seconds.
-
Centrifugation : Centrifuge at 2,000 x g for 10 minutes at 4°C. Two distinct phases should now be visible.
-
Lipid Collection : Carefully aspirate and discard the upper aqueous layer. Using a glass Pasteur pipette, transfer the lower chloroform layer to a new clean glass tube, taking care to avoid the protein interface.
-
Drying and Reconstitution : Evaporate the chloroform under a gentle stream of nitrogen. Reconstitute the dried lipid film in a solvent compatible with your downstream analysis (e.g., Isopropanol:Acetonitrile:Water for LC-MS).
The Bligh & Dyer Method: The Rapid Workhorse
Developed as a faster alternative to the Folch method, this protocol uses less solvent and is ideal for samples with high water content, such as cell suspensions or plasma.[12][13][15]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ckisotopes.com [ckisotopes.com]
- 3. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scite.ai [scite.ai]
- 6. Evaluation of lipid extraction methods for fatty acid quantification and compound-specific δ13C and δ2Hn analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]
- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 9. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 11. Lipid extraction by folch method | PPTX [slideshare.net]
- 12. Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review - Arabian Journal of Chemistry [arabjchem.org]
- 13. tabaslab.com [tabaslab.com]
- 14. scribd.com [scribd.com]
- 15. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 16. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. repository.seafdec.org [repository.seafdec.org]
- 20. biochem.wustl.edu [biochem.wustl.edu]
- 21. Frontiers | Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: High-Fidelity Fatty Acid Click Chemistry
Topic: Overcoming Steric Hindrance in Lipid Conjugation
Welcome, Researcher.
You are likely here because your fatty acid (FA) conjugation failed. You have a "clickable" fatty acid (likely an azide or alkyne analog of palmitate, myristate, or arachidonic acid), but your yields are negligible, or your protein of interest has precipitated.
The Core Problem: Fatty acids are amphipathic. In aqueous buffers, they bury their hydrophobic tails (and your click handle) inside micelles or protein binding pockets (like BSA). Standard click protocols fail because the reagents simply cannot physically reach the reactive site.
This guide provides the causality-driven solutions required to expose that handle and drive the reaction to completion.
Module 1: Diagnostic Interface
Start Here. Use this logic flow to identify the root cause of your failure before attempting new protocols.
Figure 1: Diagnostic logic tree for identifying solubility vs. steric failures in lipid click chemistry.
Module 2: Troubleshooting Guides
Issue 1: The "Buried Handle" (Steric Hindrance)
Symptom: Reaction works on small molecule controls but fails on the fatty acid-protein complex. Mechanism: The hydrophobic effect drives the fatty acid tail into the protein core or lipid bilayer. If your click handle (azide/alkyne) is attached directly to the lipid tail without a spacer, it is physically inaccessible to the incoming tag.
Corrective Action:
-
Switch to PEG-Linkers: You must push the reactive group away from the hydrophobic interface. A 3-carbon alkyl chain is insufficient.
-
Recommendation: Use PEG3 or PEG4 spacers . This extends the reactive handle ~15–20 Å into the aqueous phase, bypassing the steric bulk of the lipid headgroup or protein surface loops.
-
-
Abandon SPAAC for CuAAC:
-
Why: Strain-Promoted (Copper-free) click chemistry uses cyclooctynes (DBCO, BCN). These are bulky, hydrophobic rings. They often cannot penetrate the steric shield of a lipid micelle.
-
Fix: Use Copper-Catalyzed (CuAAC).[1][2][3][4] The azide and alkyne groups are tiny and linear, allowing them to slip into sterically tight pockets that DBCO cannot reach.
-
Data Comparison: Steric Impact on Yield
| Reaction Type | Reagent Size | Lipid Yield (No Spacer) | Lipid Yield (PEG4 Spacer) |
| SPAAC (DBCO) | Large (Bulky) | < 5% | ~40% |
| CuAAC (Azide) | Small (Linear) | ~30% | > 90% |
Issue 2: The "Insoluble Catalyst" (Ligand Failure)
Symptom: The reaction solution turns cloudy or blue precipitate forms; yield is zero. Mechanism: The classic ligand TBTA is poorly soluble in water. In lipid reactions, TBTA tends to partition into the lipid droplets or precipitate entirely, leaving the Copper (Cu) unprotected. Unprotected Cu(I) rapidly oxidizes to inactive Cu(II) or damages the protein.
Corrective Action:
Switch to THPTA or BTTAA.
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is fully water-soluble.[5] It keeps the Copper in the aqueous phase, right at the interface where the PEG-linked handle is exposed.
-
Protocol Adjustment: Do not add Cu and Ligand separately. You must pre-complex them (See Module 3).
Issue 3: Kinetic Traps in Dilute Conditions
Symptom: Reaction is too slow (> 2 hours), leading to protein degradation before labeling is complete. Mechanism: The "effective concentration" of reagents on a lipid surface is low. Standard CuAAC kinetics are second-order; if reactants are dilute, the rate drops exponentially.
Corrective Action: Use Picolyl-Azides
Chelation-Assisted Copper Click (CACC): Picolyl azides contain an internal copper-chelating motif.
-
How it works: The azide itself grabs the copper catalyst, effectively raising the local copper concentration to infinity at the reaction site.
-
Result: Reactions proceed 10–50x faster, even in sterically hindered lipid environments.
Module 3: The Self-Validating Protocol
Workflow: Lipid-Optimized CuAAC This protocol integrates the fixes above (THPTA ligand, Pre-complexing, PEG spacers) into a robust workflow.
Reagents
-
Lipid Probe: Fatty Acid-Alkyne (with PEG spacer if possible).
-
Tag: Azide-Fluorophore (use Picolyl-Azide for difficult targets).
-
Catalyst: CuSO4 (20 mM in water).
-
Ligand: THPTA (100 mM in water). Do not use TBTA.
-
Reductant: Sodium Ascorbate (100 mM in water, fresh).
Step-by-Step Methodology
-
Catalyst Pre-Complexing (The Critical Step):
-
Mix CuSO4 and THPTA in a 1:5 molar ratio (e.g., 1 µL Cu + 5 µL THPTA) in a separate tube.
-
Validation: The solution should remain clear blue. If it precipitates, your THPTA is bad.
-
Why: This ensures 100% of copper is protected before it touches the sensitive lipid/protein environment.
-
-
Reaction Assembly:
-
To your protein/lipid sample (50 µL), add the Azide-Tag (final 20–50 µM).
-
Add the Pre-complexed Cu-THPTA (final 1 mM Cu).
-
Order matters: Ligand/Cu must be present before the reductant to prevent protein oxidation.
-
-
Initiation:
-
Add Sodium Ascorbate (final 2.5 mM).
-
Incubate 30–60 mins at Room Temp (or 37°C if sterics are severe).
-
-
Self-Validation Control:
-
Positive Control:[3] Run a parallel reaction with a small molecule alkyne (e.g., propargyl alcohol). If this fails, your reagents (Ascorbate/Cu) are dead. If this works but your lipid fails, the issue is Steric (Go to Module 2, Issue 1).
-
Figure 2: Workflow emphasizing the pre-complexing of Cu/THPTA to prevent precipitation and ensure interface accessibility.
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use BSA to solubilize my fatty acid during the click reaction? A: Yes, but with a caveat. BSA binds fatty acids in deep hydrophobic pockets. If your FA probe has a short linker, the click handle will be buried inside the BSA.
-
Solution: Use "Fatty Acid Free" BSA for initial solubilization, but ensure your FA probe has a PEG4 linker . Alternatively, perform the click reaction before binding to BSA if possible, or use a denaturing condition (SDS) if you are analyzing by Western blot.
Q: Why did my protein precipitate when I added the Copper? A: You likely used TBTA or added Copper without a ligand. Free Copper (II) causes protein aggregation.
-
Fix: Switch to THPTA or BTTAA and strictly follow the pre-complexing step in Module 3.
Q: SPAAC (Copper-free) is supposed to be "better" for bio-samples. Why do you recommend CuAAC? A: SPAAC is better for toxicity (live cells), but worse for sterics. The DBCO group is massive compared to an azide. In the tight packing of a lipid membrane or micelle, DBCO simply cannot fit. CuAAC is chemically smaller and, with THPTA, is safe enough for most ex-vivo applications.
References
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology. (Foundational work on bioorthogonal steric constraints).
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. (Establishes THPTA as superior to TBTA for aqueous/bioconjugation).
-
Uttamapinant, C., et al. (2012). Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling.[1][6] Angewandte Chemie. (Introduction of Picolyl-Azides for overcoming kinetic/steric barriers).
-
Topp, M., et al. (2022). The Minimal Effect of Linker Length for Fatty Acid Conjugation... Biomedicines.[7] (Discusses linker length impact on steric hindrance in FA conjugates).
-
BroadPharm Technical Guides. Click Chemistry Protocols & Reagent Selection. (Practical data on THPTA vs TBTA solubility).
Sources
- 1. interchim.fr [interchim.fr]
- 2. Peptide Conjugation via CuAAC ‘Click’ Chemistry | MDPI [mdpi.com]
- 3. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-specific fatty acid-conjugation to prolong protein half-life in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. The Minimal Effect of Linker Length for Fatty Acid Conjugation to a Small Protein on the Serum Half-Life Extension - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Validating 13C Enrichment in Lipid Pools Using Mass Spectrometry
For researchers, scientists, and drug development professionals venturing into the dynamic world of lipid metabolism, understanding the synthesis, turnover, and remodeling of lipids is paramount. Stable isotope tracing, particularly with 13C-labeled substrates, coupled with mass spectrometry, has emerged as a powerful strategy to unravel these complex processes.[1][2][3] This guide provides an in-depth comparison of mass spectrometry-based methodologies for validating 13C enrichment in lipid pools, offering field-proven insights and detailed experimental protocols to ensure scientific integrity and robust data generation.
The Rationale Behind 13C Isotope Tracing in Lipidomics
The fundamental principle of 13C-based lipidomics lies in providing cells or organisms with a substrate (e.g., glucose, fatty acids) where the common 12C carbon atoms are replaced by the heavier, non-radioactive 13C isotope.[4] As these labeled precursors are metabolized, the 13C atoms are incorporated into newly synthesized lipids. Mass spectrometry, with its ability to precisely measure mass-to-charge ratios, can then distinguish between the unlabeled (containing only 12C) and the 13C-enriched lipid molecules. This allows for the direct measurement of lipid biosynthesis, remodeling, and degradation, providing a dynamic view of lipid metabolism that is unattainable with traditional steady-state lipidomics.[1]
A Comparative Analysis of Mass Spectrometry Platforms for 13C Lipid Analysis
The choice of mass spectrometry platform is a critical decision that significantly impacts the depth and scope of a 13C lipidomics study. Each platform offers a unique set of advantages and limitations.
| Mass Spectrometry Platform | Principle of Operation | Strengths | Limitations | Ideal Application |
| High-Resolution MS (FT-ICR, Orbitrap) | Measures m/z with very high accuracy and resolving power. | Unambiguous identification of isotopologues, enables multi-tracer studies.[1][5] | High instrument cost, complex data analysis. | Resolving complex labeling patterns in untargeted lipidomics.[6] |
| Tandem MS (LC-MS/MS) | Isolates and fragments lipid ions to generate structural information. | Localizes 13C label within the lipid molecule (e.g., headgroup vs. acyl chains).[1][7] | Potential for overlapping fragment ions, requires chromatographic separation. | Determining the specific fatty acids or building blocks that are newly synthesized. |
| Gas Chromatography-MS (GC-MS) | Separates volatile derivatives of fatty acids before MS analysis. | Excellent for separating and quantifying individual fatty acid methyl esters (FAMEs).[8] | Limited to fatty acids, requires derivatization, not suitable for intact lipids. | Measuring de novo lipogenesis by analyzing fatty acid synthesis. |
| MALDI-MS Imaging | Maps the spatial distribution of molecules in tissue sections. | Provides in-situ analysis of metabolic flux within tissues.[4][9] | Complex data analysis, specialized software required.[4] | Investigating metabolic heterogeneity in tumors or other complex tissues.[9] |
| Shotgun Lipidomics | Direct infusion of the total lipid extract into the mass spectrometer. | High-throughput analysis. | Relies heavily on high-resolution MS to minimize isobaric overlaps.[1] | Rapid screening of lipid enrichment in large sample cohorts. |
Key Experimental Workflows and Protocols
To ensure the generation of high-quality, reproducible data, a well-defined and validated experimental workflow is essential. Here, we present a generalized workflow for a 13C labeling experiment in cell culture, from cell treatment to data analysis.
Workflow 1: Cell Culture Labeling and Lipid Extraction
This initial phase is critical for achieving sufficient and consistent labeling of the lipid pool.
Caption: Workflow for 13C labeling in cell culture and subsequent lipid extraction.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells at an appropriate density to ensure they are in the logarithmic growth phase during labeling.
-
Labeling: Replace the standard culture medium with a medium containing the 13C-labeled substrate (e.g., [U-13C]-glucose). The duration of labeling will depend on the specific metabolic pathway and lipid class of interest.
-
Cell Harvest: After the desired labeling period, aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any residual labeled substrate.
-
Metabolism Quenching: Immediately add ice-cold methanol to the cells to quench all enzymatic activity and halt metabolism.
-
Lipid Extraction: Perform a lipid extraction using a standard method such as the Bligh-Dyer or Folch procedure. This typically involves the addition of chloroform and water to create a biphasic system.
-
Phase Separation: Centrifuge the mixture to separate the aqueous and organic phases. The lipids will be in the lower organic phase.
-
Sample Preparation for MS: Carefully collect the organic phase, dry it under a stream of nitrogen, and reconstitute the lipid extract in an appropriate solvent for mass spectrometry analysis (e.g., isopropanol/acetonitrile/water).
Workflow 2: Data Acquisition using High-Resolution LC-MS/MS
This workflow outlines the instrumental analysis of the extracted lipids.
Caption: Data acquisition workflow using liquid chromatography-tandem mass spectrometry.
Step-by-Step Protocol:
-
Chromatographic Separation: Inject the reconstituted lipid extract onto a liquid chromatography (LC) system. Reversed-phase chromatography is commonly used for lipidomics as it separates lipids based on their hydrophobicity.
-
Ionization: The eluting lipids are ionized, typically using electrospray ionization (ESI), which generates charged molecules that can be detected by the mass spectrometer.
-
Full Scan MS1 Analysis: The mass spectrometer is first operated in full scan mode to detect all the ions within a specified mass range. It is crucial to use a high-resolution instrument to accurately measure the masses of the different isotopologues.[4][6]
-
Data-Dependent MS/MS (ddMS2): In this mode, the most abundant ions detected in the MS1 scan are automatically selected for fragmentation. The resulting fragment ions (MS2 spectra) provide structural information about the lipid, such as the identity of the headgroup and fatty acyl chains.
Workflow 3: Data Analysis and Calculation of 13C Enrichment
The final step involves processing the raw data to identify the labeled lipids and quantify the level of 13C enrichment.
Sources
- 1. mdpi.com [mdpi.com]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. Quantifications of Lipid Kinetics In Vivo Using Stable Isotope Tracer Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. Ultrahigh-Resolution Mass Spectrometry Method for Resolving 13C-Enrichment Patterns in a Microalgal Lipidome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. 13C-SpaceM: Spatial single-cell isotope tracing reveals heterogeneity of de novo fatty acid synthesis in cancer | bioRxiv [biorxiv.org]
A Comparative Guide to 4-Pentynoic Acid-13C2 and its Deuterium-Labeled Analogs in Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides an in-depth technical comparison of 4-Pentynoic Acid-13C2 and its deuterium-labeled analogs, offering experimental insights and data to inform your selection process.
The Critical Role of Stable Isotope-Labeled Internal Standards
In liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, stable isotope-labeled (SIL) internal standards are the gold standard.[1][2] They are designed to mimic the analyte of interest throughout the analytical workflow, from sample preparation to detection.[2] By adding a known quantity of the SIL internal standard to each sample, variations arising from matrix effects, ionization suppression or enhancement, and inconsistencies in sample handling can be effectively normalized.[3][4][5][6] This ensures that the measured analyte-to-internal standard ratio accurately reflects the true concentration of the analyte in the sample.[2]
4-Pentynoic acid, a valuable building block in medicinal chemistry and a reagent in click chemistry, often requires precise quantification in complex biological matrices.[7] This guide will dissect the nuances of using its carbon-13 and deuterium-labeled versions as internal standards.
Head-to-Head Comparison: 4-Pentynoic Acid-13C2 vs. Deuterium-Labeled Analogs
The fundamental difference between these two types of SIL internal standards lies in the isotope used for labeling: a heavy isotope of carbon (¹³C) versus a heavy isotope of hydrogen (²H or D). This seemingly subtle distinction can have significant implications for the analytical performance of a method.
| Feature | 4-Pentynoic Acid-13C2 | Deuterium-Labeled 4-Pentynoic Acid |
| Isotopic Label Stability | Exceptionally stable. The ¹³C-C bond is not susceptible to exchange under typical analytical conditions.[8] | Can be prone to back-exchange (D-to-H) if the label is in an exchangeable position (e.g., on a carboxyl group). Labeling on the carbon backbone is more stable but should be validated.[8][9] |
| Chromatographic Co-elution | Co-elutes perfectly with the unlabeled analyte. The small mass difference has a negligible effect on retention time.[8][10] | Often exhibits a slight shift in retention time compared to the unlabeled analyte, typically eluting earlier in reversed-phase chromatography.[8][9][10][11] |
| Matrix Effect Compensation | Provides the most accurate compensation for matrix effects due to identical retention time and ionization behavior.[6][8] | The chromatographic shift can lead to differential matrix effects, potentially compromising accuracy if the analyte and internal standard elute into regions of varying ion suppression or enhancement.[11] |
| Synthesis & Cost | Synthesis can be more complex and costly due to the price of ¹³C-labeled starting materials.[9] | Generally less expensive and more straightforward to synthesize.[11] |
| Potential for Cross-Talk | Minimal risk of isotopic interference if the mass difference is sufficient. | The natural isotopic abundance of the analyte can sometimes interfere with the signal of a low-mass deuterated standard. |
The "Deuterium Effect": A Closer Look at Chromatographic Separation
The most significant practical difference between ¹³C and deuterium labeling is the potential for chromatographic separation, often referred to as the "deuterium effect" or "isotopic effect".[9][11] Deuterium atoms are slightly smaller and form slightly stronger bonds than protium (¹H). In reversed-phase liquid chromatography, this can lead to weaker interactions with the stationary phase, resulting in earlier elution of the deuterated analog compared to the unlabeled analyte.[11]
While this shift may be minimal, it can have profound consequences. If the analyte and its deuterated internal standard elute at different times, they may experience different levels of ion suppression or enhancement from co-eluting matrix components.[11][12] This differential matrix effect undermines the fundamental principle of using an internal standard and can lead to inaccurate quantification.
Carbon-13 labeling, with its negligible impact on retention time, ensures that the analyte and internal standard experience the exact same matrix effects, leading to more reliable and accurate data.[8][10]
Experimental Workflow for Bioanalytical Quantification of 4-Pentynoic Acid
The following diagram illustrates a typical workflow for the quantification of 4-Pentynoic Acid in a biological matrix, such as plasma, using an SIL internal standard.
Caption: Experimental workflow for the quantification of 4-Pentynoic Acid.
Causality in Experimental Choices: Why Co-elution is Critical
The choice between a ¹³C and a deuterium-labeled internal standard directly influences the trustworthiness of the analytical data. The following diagram illustrates the logical relationships between the type of labeling and the potential for analytical error.
Caption: Logical flow of labeling choice and its impact on analytical accuracy.
Detailed Experimental Protocols
The following protocols provide a framework for the synthesis and use of 4-Pentynoic Acid-13C2 and a deuterium-labeled analog in a validated LC-MS/MS method.
Protocol 1: Synthesis of 4-Pentynoic Acid-1,2-13C2 (Hypothetical Route)
This protocol outlines a plausible synthetic route.
-
Starting Material: Commercially available Potassium Cyanide-¹³C.
-
Step 1: Synthesis of 3-Bromopropyne. React propargyl alcohol with phosphorus tribromide.
-
Step 2: Synthesis of But-3-ynenitrile-1-¹³C. React 3-bromopropyne with Potassium Cyanide-¹³C in a suitable solvent like DMSO.
-
Step 3: Synthesis of 4-Pentynoic Acid-1,2-¹³C. This step is conceptual and would likely involve the reaction of the nitrile with a ¹³C-labeled Grignard reagent, followed by hydrolysis. A more practical approach for a custom synthesis would be to start from a commercially available ¹³C₂ building block.
Protocol 2: Synthesis of 4-Pentynoic Acid-d2 (Conceptual)
This protocol is based on general methods for deuterium labeling.[13][14]
-
Starting Material: 4-Pentyn-1-ol.
-
Step 1: Deuteration of the Alkyne. React 4-Pentyn-1-ol with a strong base (e.g., n-butyllithium) to deprotonate the terminal alkyne, followed by quenching with D₂O to introduce one deuterium atom at the 5-position. To introduce a second deuterium, a different strategy targeting the carbon backbone would be required, for instance, starting from a deuterated precursor.
-
Step 2: Oxidation to the Carboxylic Acid. Oxidize the deuterated 4-pentyn-1-ol to the corresponding carboxylic acid using Jones' reagent or another suitable oxidizing agent.[15]
Protocol 3: Comparative LC-MS/MS Bioanalytical Method
This protocol is designed to compare the performance of the two internal standards.
-
Preparation of Stock and Working Solutions:
-
Prepare 1 mg/mL stock solutions of 4-pentynoic acid, 4-pentynoic acid-¹³C₂, and 4-pentynoic acid-d₂ in methanol.
-
Prepare a series of working standard solutions for the calibration curve by serially diluting the 4-pentynoic acid stock solution.
-
Prepare working internal standard solutions of 4-pentynoic acid-¹³C₂ and 4-pentynoic acid-d₂ at a concentration of 100 ng/mL in methanol.
-
-
Sample Preparation:
-
To 50 µL of plasma sample (or calibration standard or quality control sample), add 10 µL of the respective internal standard working solution (either ¹³C₂ or d₂).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Optional Derivatization: For improved chromatographic performance of this short-chain fatty acid, derivatization may be necessary.[16][17] This can be achieved using a reagent such as 3-nitrophenylhydrazine (3-NPH) in the presence of a coupling agent.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate 4-pentynoic acid from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode (or positive ion mode if derivatized).
-
Ionization Source: Electrospray ionization (ESI).
-
MRM Transitions:
-
4-Pentynoic Acid: Q1/Q3 to be determined (e.g., m/z 97 -> 55).
-
4-Pentynoic Acid-¹³C₂: Q1/Q3 to be determined (e.g., m/z 99 -> 57).
-
4-Pentynoic Acid-d₂: Q1/Q3 to be determined (e.g., m/z 99 -> 57).
-
-
-
Method Validation:
Conclusion and Recommendations
While deuterium-labeled internal standards are often more readily available and less expensive, the potential for chromatographic shifts and label instability presents a significant risk to data integrity.[8][9][11] For the rigorous demands of regulated bioanalysis and drug development, 4-Pentynoic Acid-13C2 is the superior choice for an internal standard. Its chemical and physical identity with the unlabeled analyte ensures co-elution and, therefore, the most accurate compensation for matrix effects.[8][10] The initial investment in a ¹³C-labeled standard is often offset by the increased reliability of the data and the reduced risk of method development failures.
References
-
SCIEX. Analysis of short-chain fatty acids (SCFAs) by LC-MS/MS coupled with chemical derivatization. Available from: [Link]
- Google Patents. CN101200425A - The synthetic method of 4-pentenoic acid.
- Shaw, P. N., Tan, Y. S., & Hewavitharana, A. K. (2014). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis.
- Richard, M., Specklin, S., Roche, M., Hinnen, F., & Kuhnast, B. (n.d.).
- Li, W., Yuan, S., Yuan, J., Yang, L., & Yuan, D. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific reports, 8(1), 1-8.
- Maltauro, M. V., et al. (2023). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Frontiers in Microbiology, 14, 1145605.
- Hewavitharana, A. K. (2022). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. In Mass Spectrometry. IntechOpen.
-
PrepChem.com. Synthesis of 5-(2-bromophenyl)-4-pentynoic acid. Available from: [Link]
- Misra, B. B., & Mooser, V. (2023). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. Analytical and Bioanalytical Chemistry, 415(10), 2269-2280.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022).
-
Patsnap Synapse. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies? Available from: [Link]
- Reddy, G. S., & Spector, A. A. (2011). Chemical synthesis of deuterium-labeled and unlabeled very long chain polyunsaturated fatty acids. Chemistry and physics of lipids, 164(6), 552-557.
-
ResearchGate. (2023). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. Available from: [Link]
- van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150.
-
Pearson. Show how to make these deuterium-labeled compounds, using CD3MgBr.... Available from: [Link]
-
ResearchGate. (2013). Which internal standard? Deuterated or C13 enriched?. Available from: [Link]
- AAPS Bioanalytical Focus Group's Protein LC-MS. Bioanalysis Subteam. (2014). Recommendations for validation of LC-MS/MS bioanalytical methods for protein biotherapeutics. The AAPS journal, 16(6), 1318-1331.
- AAPS. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics.
- García, Y., et al. (2017). Development and validation of a bioanalytical method based on LC–MS/MS analysis for the quantitation of CIGB-814 peptide. Journal of Pharmaceutical and Biomedical Analysis, 145, 549-556.
- Mako, Z., & Keglevich, G. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules, 27(2), 529.
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available from: [Link]
-
Romer Labs. (n.d.). Fully stable 13C isotope labeled calibrants. Available from: [Link]
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Guide to Retention Time Shift Analysis: 13C-Labeled vs. Unlabeled Lipids in LC-MS/MS
Executive Summary: The Co-Elution Imperative
In quantitative lipidomics, the integrity of your data relies on a single, often overlooked assumption: that your internal standard (IS) experiences the exact same ionization environment as your analyte.
This guide objectively compares the chromatographic behavior of Carbon-13 (
The Bottom Line: For absolute quantification in complex matrices (plasma, tissue homogenates),
The Physics of Separation: Why Isotopes Drift
To understand the retention time shift, we must look at the atomic bond properties that govern interaction with the hydrophobic stationary phase (typically C18).
The Deuterium ( H) Isotope Effect
Deuterium is chemically distinct from Protium (
-
Consequence: The molar volume of the deuterated molecule is slightly smaller, and its polarizability is reduced.[1]
-
Chromatographic Result: In Reverse Phase Liquid Chromatography (RPLC), deuterated lipids are slightly less lipophilic than their native counterparts.[3] They interact less strongly with the C18 chain, causing them to elute earlier .
-
Magnitude: The shift increases with the number of deuterium atoms.[2][3][4] A highly deuterated lipid (e.g.,
-Palmitate) will show a more pronounced shift than a analog.
The Carbon-13 ( C) Advantage
C is heavier than-
Chromatographic Result:
C-labeled lipids are chromatographically indistinguishable from unlabeled lipids.[2][3] -
Magnitude:
.[2][3]
Visualization: The Chromatographic Isotope Effect Mechanism
Caption: Causal pathway showing how bond properties of Deuterium lead to retention time shifts, whereas 13C maintains co-elution integrity.
Comparative Analysis: C vs. Deuterated Standards
The following table summarizes the performance characteristics derived from high-resolution LC-MS/MS lipidomics workflows.
| Feature | Deuterated Lipids ( | Impact on Data Quality | |
| Retention Time Shift | Yes (0.05 – 0.5 min earlier) | Negligible (< 0.01 min) | |
| Matrix Effect Correction | Variable. If RT shifts, the IS does not experience the same matrix suppression. | Optimal. IS and Analyte are in the source simultaneously.[3] | |
| Isotopic Scrambling | Risk of H/D exchange in protic solvents or during ionization.[2] | Extremely stable C-C bonds.[2][3] No scrambling. | |
| Spectral Overlap | Mass shift is usually +3 to +9 Da.[2][3] Risk of overlap with naturally occurring isotopes.[2][3] | Mass shift is often +10 to +30 Da (if uniformly labeled).[2][3] | |
| Cost & Availability | Low Cost.[2][3] Widely available for specific chains.[2][3] | Higher Cost.[2][3] Available as extracts (e.g., Yeast) or synthetic kits (SPLASH).[3] | Budget often dictates the choice for large-scale screens.[2][3] |
The "Matrix Effect Trap"
In complex matrices, phospholipids elute in broad bands that suppress ionization.
-
Scenario A (
H): Your deuterated standard elutes 0.2 minutes before your analyte. It elutes in a "clean" region, giving a high signal.[2][3] Your analyte elutes 0.2 minutes later, right in the middle of a suppression zone (e.g., co-eluting with a high-abundance PC), giving a low signal.-
Result: You overestimate the suppression of the standard and underestimate the concentration of the analyte.
-
-
Scenario B (
C): The standard and analyte elute at the exact same moment.[3] Both are suppressed by 50%.[2][3]
Experimental Protocol: Validating RT Shifts & Matrix Factors
As a scientist, you should not trust the label; you must validate the shift in your specific LC gradient.
Protocol: The "Spike-Shift" Validation
Objective: Determine if the RT shift of your internal standards compromises quantification accuracy.
Reagents:
-
Representative Matrix (e.g., Pooled Plasma)
-
Solvent Blank (e.g., Methanol/Chloroform)
-
Internal Standard Mix (containing both
H and C candidates if available, or your target IS)
Workflow Steps:
-
Preparation:
-
LC-MS/MS Acquisition:
-
Data Analysis (Calculate
RT): -
Calculate Matrix Factor (MF):
-
Compare the peak area of the IS in the Matrix vs. the Solvent.
-
If
min AND the MF differs significantly between the leading and trailing edge of the peak, the IS is invalid for absolute quantitation.
-
Workflow Diagram: Validation Logic
Caption: Decision tree for validating internal standard suitability based on retention time shifts.
Field Insights & Recommendations
When to use Deuterium ( H):
-
Exploratory Profiling: When you need to track hundreds of lipids and absolute quantitation of every species is not required.[2][3]
-
Budget Constraints: Deuterated standards are significantly cheaper.[2][3]
-
Simple Matrices: In solvent standards or clean extracts where ion suppression is minimal, the RT shift is physically present but analytically irrelevant.[3]
When to use Carbon-13 ( C):
-
Clinical Quantitation: When accuracy is paramount (e.g., FDA-regulated assays).[2][3]
-
Heavy Matrix Load: Plasma, liver homogenates, or fecal extracts where ion suppression varies rapidly across the gradient.
-
Flux Analysis: When tracing metabolic pathways (e.g., using
C-glucose tracers), using a C-labeled IS (with a different mass shift) ensures kinetic consistency.
Recommended Products (Authoritative Sourcing)
-
Avanti Polar Lipids (SPLASH® LIPIDOMIX): These are the industry standard.[2][3] The "UltimateSPLASH" includes deuterated standards, but they are carefully validated.
-
Merck/Sigma (Isotec): Offers specific
C fatty acids.[2][3] -
LILY (Lipid Isotope Labeling of Yeast): A method to generate your own U-
C lipid standards by growing Pichia pastoris on C-glucose.[2][5] This creates a "biological extract" IS that covers nearly the entire lipidome with perfect co-elution.[2][3]
References
-
Rampler, E., et al. (2018).[2][3] "Analytical Considerations of Stable Isotope Labelling in Lipidomics." Biomolecules.[2][3][6][7][8][9] Available at: [Link]
-
Avanti Polar Lipids. (n.d.). "SPLASH® II LIPIDOMIX® Quantitative Mass Spec Standards." Available at: [Link][3]
-
Gowda, S.G.B., et al. (2023).[2][3] "Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics." Analytical Methods. Available at: [Link]
-
Lin, Y.H., et al. (2005).[3][10] "Simultaneous quantitative determination of deuterium- and carbon-13-labeled essential fatty acids in rat plasma." Journal of Lipid Research.[2][3] Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 4-Pentynoic Acid-¹³C₂
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 4-Pentynoic Acid-¹³C₂. The information herein is synthesized from authoritative safety data sheets and established laboratory safety standards to ensure the highest level of protection. As the chemical and physical properties of 4-Pentynoic Acid-¹³C₂ are nearly identical to its unlabeled counterpart, the following recommendations are based on the known hazards of 4-Pentynoic Acid.
Hazard Analysis: Understanding the Risks
4-Pentynoic Acid is classified as a hazardous chemical, posing significant risks upon exposure. According to safety data sheets (SDS), it is categorized as:
-
Skin Corrosion/Irritation: Category 1B - Causes severe skin burns and eye damage.[1][2]
-
Serious Eye Damage/Eye Irritation: Category 1 - Causes serious eye damage.[1][2]
-
Acute Toxicity: Category 4 - Harmful if swallowed, in contact with skin, or if inhaled.[1]
These classifications underscore the necessity of a comprehensive personal protective equipment (PPE) plan to prevent all routes of exposure.
Core Personal Protective Equipment (PPE) Requirements
A thorough hazard assessment dictates that the following PPE is mandatory when handling 4-Pentynoic Acid-¹³C₂.[3][4] This equipment should be readily available and personnel must be trained in its proper use, removal, and disposal.[3][5]
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact and burns. Nitrile gloves are a common and effective choice for handling many laboratory chemicals.[3][6][7] |
| Eye and Face Protection | Chemical splash goggles meeting ANSI/ISEA Z87.1 standards.[8][9][10][11][12] A face shield should be worn over goggles when there is a significant risk of splashing.[7][13] | To protect against severe eye damage from splashes.[1][2] Standard safety glasses do not provide adequate protection from chemical splashes.[7][13] |
| Body Protection | A flame-resistant lab coat or a chemical-resistant apron worn over a lab coat. | To protect skin and clothing from splashes and spills.[3][6] |
| Footwear | Closed-toe shoes made of a non-porous material. | To protect feet from spills and falling objects.[3][6] |
Step-by-Step PPE Protocol: A Self-Validating System
Adherence to a strict procedural workflow for donning and doffing PPE is critical to prevent cross-contamination and exposure.
Donning PPE Workflow
Caption: Sequential process for correctly donning PPE before handling 4-Pentynoic Acid-¹³C₂.
Doffing PPE Workflow
The removal of PPE is a critical step where contamination can occur if not done correctly. The guiding principle is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., gloved hand to exterior of gown).
Caption: Procedural workflow for the safe removal and disposal of PPE after handling 4-Pentynoic Acid-¹³C₂.
Engineering Controls and Work Practices
While PPE is the last line of defense, it should be used in conjunction with engineering and administrative controls to minimize exposure risk.[14]
-
Ventilation: Always handle 4-Pentynoic Acid in a certified chemical fume hood to minimize inhalation of any vapors or dust.[6][15]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[16]
-
Storage: Store 4-Pentynoic Acid-¹³C₂ in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[16][17][18] The container should be tightly sealed.[18]
Disposal Plan: Safe and Compliant Practices
Chemical Waste
As 4-Pentynoic Acid-¹³C₂ contains a stable isotope, it is not radioactive and does not require special disposal procedures beyond those for the unlabeled chemical.[19][] All waste containing 4-Pentynoic Acid-¹³C₂ should be collected in a designated, properly labeled hazardous waste container. Follow all local, state, and federal regulations for the disposal of corrosive chemical waste.[19]
Contaminated PPE
All disposable PPE, such as gloves, that has come into contact with 4-Pentynoic Acid-¹³C₂ should be considered hazardous waste and disposed of accordingly. Place contaminated items in a designated, sealed waste bag within the fume hood before final disposal in the appropriate hazardous waste stream.
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[21] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[21] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[21]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[21]
References
-
How To Store And Dispose Of Radiolabeled Compounds - Moravek, Inc. [Link]
-
Newly revised ANSI/ISEA Z87.1-2025 clarifies standards for occupational, educational eye and face protectors | Optometry Times - Clinical News & Expert Optometrist Insights. [Link]
-
ANSI/ISEA Z87.1-2025: Current Standard for Safety Glasses - The ANSI Blog. [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. [Link]
-
ANSI/ISEA Z87.1 Eye & Face Protection Standards - Cooper Safety Supply. [Link]
-
ANSI Z87.1 - Tyndale USA. [Link]
-
Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. [Link]
-
How to Handle Caustic and Corrosive Chemicals in a Laboratory - – Science Equip. [Link]
-
A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC. [Link]
-
Laboratory Safety Guidance - OSHA. [Link]
-
Personal Protective Equipment for Laboratories - Environmental Health and Safety. [Link]
-
Eye & Face Protection - ISEA - International Safety Equipment Association. [Link]
-
The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. [Link]
-
Safe Handling of Corrosive Chemicals | The Chemistry Blog. [Link]
-
4-Pentenoic acid|591-80-0|MSDS - DC Chemicals. [Link]
-
4-Pentynoic acid | C5H6O2 | CID 22464 - PubChem. [Link]
-
Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. [Link]
-
Best Practices for Storing and Handling Corrosive Liquids in the Lab. [Link]
-
Corrosive Chemicals | Laboratory Safety - Brandeis University. [Link]
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- 7. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
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- 9. ANSI/ISEA Z87.1-2025: Current Standard for Safety Glasses - The ANSI Blog [blog.ansi.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
